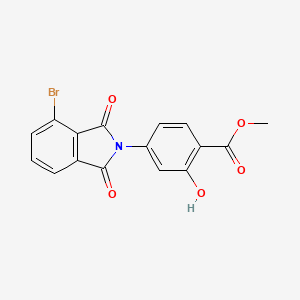
methyl 4-(4-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate, also known as MDHB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting protein-protein interactions. In materials science, this compound has been investigated for its potential as a building block for the synthesis of organic semiconductors.
Wirkmechanismus
The mechanism of action of methyl 4-(4-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of certain protein kinases and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, while in normal cells, it has been shown to have minimal cytotoxic effects. This compound has also been shown to have antioxidant properties and to protect against oxidative stress in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(4-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate has several advantages for lab experiments, including its ease of synthesis, its fluorescent properties, and its potential as an anticancer agent. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-(4-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its properties as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to identify its potential applications in various fields.
Synthesemethoden
Methyl 4-(4-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate can be synthesized through a multistep reaction involving the condensation of 4-bromo-1,3-dioxoisoindoline with methyl 2-hydroxybenzoate. The reaction involves the use of various reagents and solvents, and the product is obtained through purification and extraction processes.
Eigenschaften
IUPAC Name |
methyl 4-(4-bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO5/c1-23-16(22)9-6-5-8(7-12(9)19)18-14(20)10-3-2-4-11(17)13(10)15(18)21/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDRHHURRRRWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine](/img/structure/B4963023.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)

![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B4963038.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine](/img/structure/B4963042.png)
![1-(3-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4963049.png)

![butyl [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4963069.png)
![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4963078.png)


![3,3'-(1,4-piperazinediyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione]](/img/structure/B4963102.png)
![5-(4-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4963119.png)